REACTION_CXSMILES
|
Cl.[N:2]1([CH2:8][CH2:9][O:10][C:11]2[CH:19]=[CH:18][C:14]([C:15]([OH:17])=O)=[CH:13][CH:12]=2)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.C(Cl)([Cl:22])=O.[CH3:24][O:25][C:26]1[CH:27]=[CH:28][C:29]2[CH:33]=[C:32]([C:34]3[CH:39]=[CH:38][C:37]([O:40][CH3:41])=[CH:36][CH:35]=3)[S:31][C:30]=2[CH:42]=1.[Cl-].[Al+3].[Cl-].[Cl-]>CN(C)C=O.CO.ClCCl.ClCCCl>[ClH:22].[CH3:24][O:25][C:26]1[CH:27]=[CH:28][C:29]2[C:33]([C:15](=[O:17])[C:14]3[CH:13]=[CH:12][C:11]([O:10][CH2:9][CH2:8][N:2]4[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]4)=[CH:19][CH:18]=3)=[C:32]([C:34]3[CH:35]=[CH:36][C:37]([O:40][CH3:41])=[CH:38][CH:39]=3)[S:31][C:30]=2[CH:42]=1 |f:0.1,4.5.6.7,12.13|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N1(CCCCC1)CCOC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(SC(=C2)C2=CC=C(C=C2)OC)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 90 minutes while the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at -20° C.
|
Type
|
TEMPERATURE
|
Details
|
was slowly raised
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
for 30 minutes at reflux
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 16 hours more
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
EXTRACTION
|
Details
|
The water layer was extracted several times with dichloromethane containing a little methanol
|
Type
|
WASH
|
Details
|
washed with water and with aqueous sodium chloride
|
Type
|
FILTRATION
|
Details
|
The organic layer was then filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil, which
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in dichloromethane
|
Type
|
EXTRACTION
|
Details
|
a little methanol, and extracted with about 20 ml
|
Type
|
CUSTOM
|
Details
|
The organic layer was then evaporated to about 4 g
|
Type
|
DISSOLUTION
|
Details
|
of oil, which was dissolved in acetone
|
Type
|
ADDITION
|
Details
|
Diethyl ether was added
|
Type
|
CUSTOM
|
Details
|
impurities precipitated
|
Type
|
FILTRATION
|
Details
|
were filtered out
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to about 3.4 g
|
Type
|
CUSTOM
|
Details
|
of foam, which was purified by preparative high-pressure liquid phase chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with 1.5% methanol in chloroform
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.COC=1C=CC2=C(SC(=C2C(C2=CC=C(C=C2)OCCN2CCCCC2)=O)C2=CC=C(C=C2)OC)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |